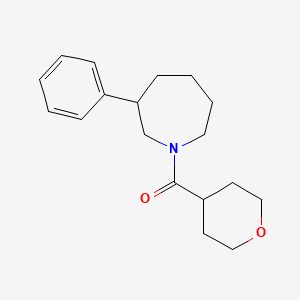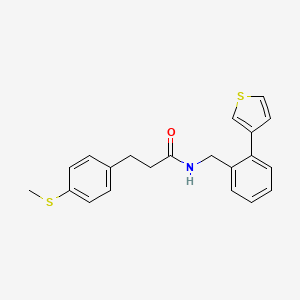
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an intriguing compound with complex structural features
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, a multi-step synthesis process is typically employed. The synthetic route involves:
Starting Material Preparation: : The starting materials include 4-methylthiophenol, benzyl bromide, and 3-bromopropionic acid.
Nucleophilic Substitution: : 4-methylthiophenol undergoes nucleophilic substitution with benzyl bromide to form the intermediate compound, 4-(methylthio)benzyl bromide.
Thiophene Functionalization: : Thiophene-3-carboxaldehyde is converted into its corresponding Grignard reagent, which reacts with 4-(methylthio)benzyl bromide to introduce the thiophene ring.
Amidation: : The intermediate product reacts with 3-bromopropionic acid under basic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production scales up the above synthetic routes using advanced techniques like continuous flow synthesis and automated reactor systems. These methods increase yield, efficiency, and purity while reducing waste and production costs.
化学反応の分析
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. Oxidation typically occurs at the thiol group, converting it into a sulfone or sulfoxide derivative.
Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride can target the carbonyl group in the amide backbone, leading to the formation of the corresponding amine.
Substitution: : It can undergo electrophilic substitution reactions, primarily at the aromatic rings. Common reagents include halogens, nitro groups, and sulfonic acids. Major Products :
Sulfone and sulfoxide derivatives from oxidation.
Amine derivatives from reduction.
Various substituted aromatic compounds from substitution reactions.
科学的研究の応用
Chemistry
Catalysis: : This compound serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivities.
Biology
Antimicrobial Agents: : 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: : Due to its unique structural features, this compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: : The compound's ability to form stable complexes makes it valuable in material science applications, such as the synthesis of advanced polymers and composites.
作用機序
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzymes and receptors involved in biological pathways.
Pathways: : The compound modulates signaling pathways, influencing cellular functions and processes such as cell proliferation and apoptosis.
Specific Interactions: : Its interactions are primarily driven by the aromatic rings and the functional groups present in the molecule, leading to specific binding with target proteins and nucleic acids.
類似化合物との比較
Unique Features
The presence of both a thiophene ring and a benzyl group makes this compound unique compared to other similar compounds.
Similar Compounds
3-(4-(methylthio)phenyl)propanoic acid: : Lacks the thiophene ring and exhibits different reactivity and applications.
N-(2-(thiophen-3-yl)benzyl)propanamide: : Similar structure but without the methylthio group, resulting in varied biological activities.
特性
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS2/c1-24-19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-25-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNTLOJGVEOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

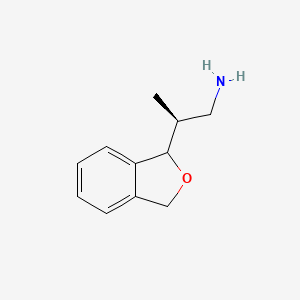
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)
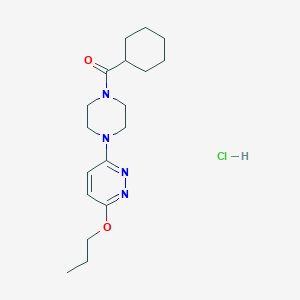
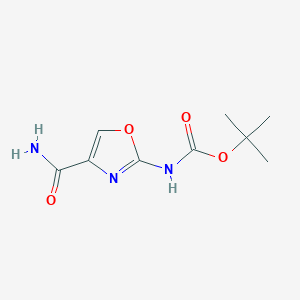
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842059.png)

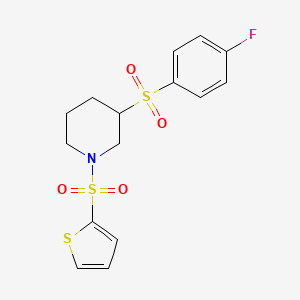
![6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B2842063.png)
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)
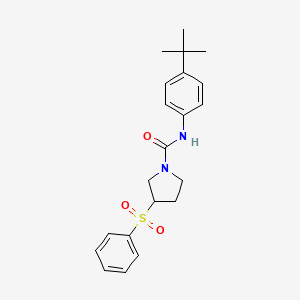
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)
